molecular formula C12H12N4O2 B11782721 1-(5,6,7,8-Tetrahydrocinnolin-3-yl)-1H-imidazole-4-carboxylic acid

1-(5,6,7,8-Tetrahydrocinnolin-3-yl)-1H-imidazole-4-carboxylic acid

Cat. No.: B11782721
M. Wt: 244.25 g/mol
InChI Key: OJHBPWCQYYZQAO-UHFFFAOYSA-N
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Description

1-(5,6,7,8-Tetrahydrocinnolin-3-yl)-1H-imidazole-4-carboxylic acid is a heterocyclic compound that contains both imidazole and cinnoline moieties

Preparation Methods

The synthesis of 1-(5,6,7,8-Tetrahydrocinnolin-3-yl)-1H-imidazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5,6,7,8-tetrahydrocinnoline with imidazole-4-carboxylic acid in the presence of a suitable catalyst. The reaction conditions often involve heating the mixture under reflux with a solvent such as ethanol or methanol. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

1-(5,6,7,8-Tetrahydrocinnolin-3-yl)-1H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, where halogenated derivatives can be synthesized using halogenating agents like N-bromosuccinimide.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones, forming various condensation products.

Scientific Research Applications

1-(5,6,7,8-Tetrahydrocinnolin-3-yl)-1H-imidazole-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5,6,7,8-Tetrahydrocinnolin-3-yl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. For example, it could inhibit kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells .

Comparison with Similar Compounds

1-(5,6,7,8-Tetrahydrocinnolin-3-yl)-1H-imidazole-4-carboxylic acid can be compared with other similar compounds such as:

Properties

Molecular Formula

C12H12N4O2

Molecular Weight

244.25 g/mol

IUPAC Name

1-(5,6,7,8-tetrahydrocinnolin-3-yl)imidazole-4-carboxylic acid

InChI

InChI=1S/C12H12N4O2/c17-12(18)10-6-16(7-13-10)11-5-8-3-1-2-4-9(8)14-15-11/h5-7H,1-4H2,(H,17,18)

InChI Key

OJHBPWCQYYZQAO-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NN=C(C=C2C1)N3C=C(N=C3)C(=O)O

Origin of Product

United States

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